molecular formula C4H6N2O3 B13201730 1H-pyrazole-4-carboxylic acid hydrate

1H-pyrazole-4-carboxylic acid hydrate

Cat. No.: B13201730
M. Wt: 130.10 g/mol
InChI Key: WUUWXOMALOZKCW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry, a major branch of organic chemistry, focuses on cyclic compounds containing atoms of at least two different elements in their rings. Within this vast field, pyrazoles represent a well-established and thoroughly investigated class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.govmdpi.com The pyrazole (B372694) nucleus is a key structural motif, or "scaffold," found in numerous compounds with significant biological activities. researchgate.neteurekaselect.com

1H-pyrazole-4-carboxylic acid hydrate (B1144303) fits into this context as a fundamental pyrazole derivative. The presence of both a carboxylic acid group and the pyrazole ring's NH group allows for a variety of chemical modifications and intermolecular interactions, such as hydrogen bonding. This dual functionality makes it a valuable synthon for constructing more elaborate molecules and supramolecular assemblies. researchgate.net Its derivatives are central to the development of new pharmaceuticals, agrochemicals, and functional materials, solidifying the compound's important position in contemporary heterocyclic chemistry research. nih.govresearchgate.net

Historical Trajectories of Pyrazole-4-carboxylic Acid Studies

The study of pyrazoles dates back to the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.org Knorr also achieved the first synthesis of a substituted pyrazole in the same year through the condensation of a β-diketone with a hydrazine (B178648) derivative, a foundational reaction that remains relevant today. nih.govmdpi.com A few years later, in 1898, Hans von Pechmann developed a method to synthesize the parent pyrazole ring from acetylene (B1199291) and diazomethane. wikipedia.org

While early research focused on the fundamental synthesis and reactivity of the pyrazole core, subsequent decades saw an expansion into its derivatives. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 sparked further interest in the biological relevance of this heterocyclic system. wikipedia.org Over time, synthetic methodologies evolved, allowing for the specific placement of functional groups on the pyrazole ring. The development of methods like the Vilsmeier-Haack reaction provided efficient routes to pyrazole-4-carbaldehydes, which are direct precursors to 1H-pyrazole-4-carboxylic acid. sid.irresearchgate.net This historical progression from the parent ring to specifically functionalized derivatives like the 4-carboxylic acid illustrates the increasing sophistication of synthetic chemistry and the growing recognition of the utility of this compound.

Contemporary Academic Significance of 1H-Pyrazole-4-carboxylic Acid Hydrate

In modern chemical research, this compound holds significant academic interest due to its structural features and versatile reactivity. Its ability to act as a bifunctional ligand—coordinating through both its pyrazole nitrogen atoms and the carboxylate group—makes it a cornerstone in the field of supramolecular chemistry and materials science. researchgate.netdntb.gov.ua Researchers extensively use it to construct metal-organic frameworks (MOFs), coordination polymers, and hydrogen-bonded networks. researchgate.net

The compound's academic importance is also tied to its role in medicinal chemistry. The pyrazole carboxylic acid scaffold is recognized as a "privileged structure," meaning it can bind to multiple biological targets. researchgate.neteurekaselect.com This has led to its use as a starting point for the design and synthesis of novel therapeutic agents. Studies have demonstrated that its derivatives possess a wide spectrum of biological activities, including the inhibition of key enzymes implicated in various diseases. nih.govmdpi.com Furthermore, detailed investigations into the solid-state structure of 1H-pyrazole-4-carboxylic acid itself, including its polymorphism and proton transfer dynamics, contribute to a fundamental understanding of molecular interactions and crystal engineering. researchgate.net

Overview of Key Research Domains for this compound

Research involving this compound is concentrated in several key domains:

Materials Science and Crystal Engineering : This domain focuses on using the compound as a building block (ligand) to create highly organized, porous materials known as metal-organic frameworks (MOFs). researchgate.netdntb.gov.ua The predictable coordination geometry of the molecule allows for the design of materials with tailored properties for applications such as gas storage and catalysis. rsc.org

Medicinal Chemistry and Drug Discovery : Scientists in this field synthesize derivatives of 1H-pyrazole-4-carboxylic acid to explore their potential as therapeutic agents. researchgate.neteurekaselect.com Research has shown that modifying the core structure can lead to potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) and other proteins relevant to human health. nih.govmdpi.com

Agrochemicals : The pyrazole carboxamide structure is a key component in a number of modern fungicides. wikipedia.org Research is ongoing to develop new, more effective and environmentally benign pesticides based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide scaffold. mdpi.com

Synthetic Methodology : Organic chemists continue to develop new and more efficient methods for synthesizing 1H-pyrazole-4-carboxylic acid and its esters. sid.irresearchgate.net This includes the use of multicomponent reactions and green chemistry principles to improve yields and reduce waste. sid.ir

Structural Chemistry : This area involves the detailed study of the compound's molecular and crystal structure. researchgate.net Advanced analytical techniques like X-ray diffraction and solid-state NMR are used to understand its hydrogen bonding patterns, tautomerism, and polymorphism, which provides fundamental insights into its physical properties. researchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of 1H-Pyrazole-4-carboxylic Acid

PropertyValueReference(s)
Molecular FormulaC₄H₄N₂O₂ uni.lunih.gov
Molecular Weight112.09 g/mol uni.lu
IUPAC Name1H-pyrazole-4-carboxylic acid nih.gov
Melting Point281°C (decomposition)N/A
Canonical SMILESC1=C(C=NN1)C(=O)O uni.lu
InChI KeyIMBBXSASDSZJSX-UHFFFAOYSA-N uni.lu

Table 2: Selected Research Findings on 1H-Pyrazole-4-carboxylic Acid and Its Derivatives

Research AreaFindingSignificanceReference(s)
Structural Chemistry Exhibits polymorphism and solid-state proton transfer (SSPT).Provides fundamental insight into molecular dynamics and crystal packing. researchgate.net
Materials Science Acts as a versatile ligand for constructing 1D and 3D metal-organic frameworks (MOFs).Enables the creation of functional materials for applications like supercapacitors and catalysis. researchgate.netrsc.org
Medicinal Chemistry Derivatives show potent inhibition of enzymes such as human neutrophil chemotaxis.Highlights the scaffold's potential for developing new anti-inflammatory agents. nih.gov
Agrochemicals The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure is central to several commercial fungicides.Demonstrates the compound's significant commercial application in agriculture. wikipedia.orgmdpi.com
Synthetic Chemistry Esters can be efficiently synthesized using Vilsmeier-Haack reagent or multicomponent reactions.Offers practical and scalable routes for producing key chemical intermediates. sid.irresearchgate.netresearchgate.net

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

1H-pyrazole-4-carboxylic acid;hydrate

InChI

InChI=1S/C4H4N2O2.H2O/c7-4(8)3-1-5-6-2-3;/h1-2H,(H,5,6)(H,7,8);1H2

InChI Key

WUUWXOMALOZKCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(=O)O.O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for 1h Pyrazole 4 Carboxylic Acid Hydrate

Established Synthetic Pathways for 1H-Pyrazole-4-carboxylic Acid and its Derivatives

Classical Cyclocondensation Approaches

The most traditional and widely employed method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles.

A significant variation for the synthesis of 1H-pyrazole-4-carboxylic acid esters involves the Vilsmeier-Haack reaction. In this approach, hydrazones of β-keto esters are treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reaction proceeds via formylation of the active methylene (B1212753) group of the hydrazone, followed by cyclization to yield the corresponding 1H-pyrazole-4-carboxaldehyde, which can be subsequently oxidized to the carboxylic acid. Alternatively, direct synthesis of 1H-pyrazole-4-carboxylic acid esters can be achieved. For instance, the reaction of hydrazones of β-keto esters with the Vilsmeier reagent directly affords the target pyrazole esters in high yields. This method has been successfully applied under both conventional heating and microwave irradiation, with the latter often providing improved yields and significantly shorter reaction times. tandfonline.com

Table 1: Vilsmeier Cyclization of β-Keto Ester Hydrazones for the Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters tandfonline.com

EntryRR'MethodReaction TimeYield (%)
1C₆H₅C₂H₅Conventional4 h78
2C₆H₅C₂H₅Microwave5 min92
34-ClC₆H₄C₂H₅Conventional4 h80
44-ClC₆H₄C₂H₅Microwave6 min94
54-CH₃OC₆H₄C₂H₅Conventional5 h75
64-CH₃OC₆H₄C₂H₅Microwave7 min90

Reaction Conditions (Conventional): Reflux at 70-80°C. Reaction Conditions (Microwave): Irradiation in a microwave synthesizer.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

A notable example is the one-pot, three-component synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives. This reaction involves the condensation of a hydrazine derivative, an aldehyde, and a β-keto ester, such as ethyl acetoacetate. sid.ir The use of a magnetic ionic liquid, such as 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]), as a recyclable catalyst and flowing oxygen as a green oxidant has been reported to be highly effective. sid.ir This method offers several advantages, including mild reaction conditions, high yields (typically in the range of 75-92%), and ease of product isolation and catalyst recycling. sid.ir

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the β-keto ester, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization to afford the polysubstituted pyrazole.

Table 2: Three-Component Synthesis of Ethyl 1,5-disubstituted-1H-pyrazole-4-carboxylates sid.ir

EntryR¹ (from Hydrazine)R² (from Aldehyde)Time (h)Yield (%)
1C₆H₅C₆H₅2.092
2C₆H₅4-NO₂C₆H₄1.590
3C₆H₅4-ClC₆H₄2.588
4C₆H₅4-CH₃OC₆H₄3.085
5HC₆H₅2.582

Reaction Conditions: Ethyl acetoacetate, aldehyde, and hydrazine derivative in the presence of [bmim][FeCl4] and flow oxygen.

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced methodologies often lead to higher yields, shorter reaction times, and reduced energy consumption compared to traditional techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to a dramatic reduction in reaction times, from hours to minutes, and often results in higher product yields and purity. eurekaselect.comacs.org

In the context of 1H-pyrazole-4-carboxylic acid synthesis, microwave irradiation has been successfully applied to the Vilsmeier-Haack cyclization of hydrazones of β-keto esters, as previously mentioned. tandfonline.com A comparative study demonstrated that microwave-assisted synthesis of phenyl-1H-pyrazole-4-carboxylic acid derivatives from the corresponding carbaldehydes resulted in significantly higher yields (62-92%) in just 2 minutes, compared to conventional heating which required 1 hour to achieve lower yields (48-85%). eurekaselect.com The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 3: Comparison of Conventional and Microwave-Assisted Oxidation of Phenyl-1H-pyrazole-4-carbaldehydes eurekaselect.com

SubstrateMethodReaction TimeYield (%)
1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydeConventional1 h78
1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydeMicrowave2 min90
1-phenyl-3-(p-chlorophenyl)-1H-pyrazole-4-carbaldehydeConventional1 h82
1-phenyl-3-(p-chlorophenyl)-1H-pyrazole-4-carbaldehydeMicrowave2 min92

Reaction Conditions (Conventional): 80°C. Reaction Conditions (Microwave): 80°C, 150 W.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.

Ultrasound has been effectively used in the synthesis of pyrazole derivatives. For instance, the ultrasound-assisted synthesis of pyrazoline derivatives from chalcones has been reported as a sustainable and environmentally friendly approach. nih.gov While direct synthesis of 1H-pyrazole-4-carboxylic acid hydrate (B1144303) using ultrasound is less commonly documented, the successful application of this technique for the synthesis of related pyrazole carboxylates, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlights its potential. nih.gov In this latter case, the cyclocondensation reaction times were dramatically reduced to 10-12 minutes under ultrasonic irradiation. nih.gov This methodology offers advantages such as reduced energy consumption, shorter reaction times, and often milder reaction conditions. nih.gov

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.

The synthesis of pyrazole derivatives, including precursors to 1H-pyrazole-4-carboxylic acid, has been successfully adapted to flow chemistry systems. For example, a multistep continuous flow synthesis of 4-(pyrazol-1-yl)carboxanilides has been developed, where the initial pyrazole ring formation via condensation is performed in a flow reactor. nih.gov In another example, a pyrazole ester was synthesized in a flow reactor and subsequently hydrolyzed in a second flow reactor to yield the corresponding carboxylic acid. acs.org The reaction in flow was significantly faster and, in some cases, higher yielding than the comparable batch process. acs.org

Table 4: Comparison of Batch vs. Flow Synthesis of a Pyrazole Ester Precursor acs.org

MethodSolventTemperature (°C)Reaction TimeYield (%)
Batch (Microwave)DMF1402 h70
Flow-11522 min74

These examples demonstrate the potential of flow chemistry to provide a safer, more efficient, and scalable route to 1H-pyrazole-4-carboxylic acid and its derivatives.

Catalytic Approaches and Green Chemistry Principles

The synthesis of pyrazole derivatives, including precursors to 1H-pyrazole-4-carboxylic acid, has increasingly benefited from the application of catalytic methods and the principles of green chemistry. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign conditions. youtube.com Catalytic reagents are favored over stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste and often leading to higher selectivity. youtube.com

A prominent green strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing solvent and energy consumption. nih.gov For instance, a green synthetic approach for pyrazole compounds has been developed using the reaction of ethyl acetoacetate, hydrazines, and catalytic imidazole (B134444) in aqueous media. acs.org The use of water as a solvent is a cornerstone of green chemistry, replacing volatile and hazardous organic solvents. Similarly, other protocols have been developed using catalysts like tungstate (B81510) sulfuric acid or iron(III) chloride under solvent-free conditions, sometimes accelerated by ultrasonic radiation or microwave irradiation. researchgate.netresearchgate.netnih.gov These energy-efficient methods often lead to significantly shorter reaction times and higher yields. nih.govnih.gov

The table below summarizes various catalytic and green chemistry approaches employed in the synthesis of pyrazole derivatives.

Catalyst/MethodReactantsSolvent/ConditionsKey Green Aspect(s)Reference(s)
ImidazoleEthyl acetoacetate, HydrazinesAqueous mediaUse of water as a green solvent acs.org
Tungstate Sulfuric AcidHydrazine derivatives, β-Dicarbonyl compoundsSolvent-freeAvoids organic solvents, catalyst is reusable researchgate.net
Ultrasonic IrradiationAldehydes, Malononitrile, PhenylhydrazinePEG-400 and waterCatalyst-free, energy-efficient, green solvents researchgate.net
Microwave IrradiationTosylhydrazones, α,β-Unsaturated carbonyl compoundsSolvent-freeReduced reaction times, high yields, no solvent nih.gov

Mechanistic Investigations of 1H-Pyrazole-4-carboxylic Acid Formation Reactions

The formation of the 1H-pyrazole ring is most classically achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. beilstein-journals.orgyoutube.com This reaction forms the fundamental basis for understanding the synthesis of pyrazole-4-carboxylic acid precursors. The general mechanism proceeds through a series of well-defined steps. Initially, one of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a dehydration step to form a hydrazone intermediate. mdpi.com

Subsequently, an intramolecular cyclization occurs. The remaining free amino group (-NH2) of the hydrazine moiety attacks the second carbonyl group, leading to the formation of a five-membered heterocyclic ring. youtube.com This cyclic intermediate is typically a non-aromatic pyrazoline derivative. The final step in the formation of the stable pyrazole ring is the elimination of a second molecule of water (dehydration), which results in the creation of a double bond and the aromatization of the ring system. youtube.com

Elucidation of Reaction Intermediates

The mechanistic pathway of pyrazole formation has been elucidated through the isolation and characterization of key reaction intermediates. The initial condensation of the hydrazine with one carbonyl group of the 1,3-dicarbonyl compound leads to the formation of a hydrazone (or its tautomer, an enamine), which is widely accepted as the primary intermediate. youtube.commdpi.com

In several detailed mechanistic studies, a subsequent cyclic intermediate, a 5-hydroxypyrazoline , has been successfully isolated and characterized. researchgate.net The existence of this intermediate confirms that the reaction is not a concerted process but rather a stepwise sequence of condensation, cyclization, and subsequent dehydration. The isolation of 5-hydroxypyrazolines provides direct evidence for the intramolecular nucleophilic attack and demonstrates that aromatization via dehydration is the final step in the sequence. researchgate.net In other specialized synthetic routes, such as those starting from isoxazoles, a ketonitrile intermediate is formed via ring-opening before it undergoes cyclocondensation with hydrazine to yield the pyrazole ring. mdpi.com

The table below details key intermediates identified in pyrazole synthesis.

IntermediatePrecursorsMethod of ElucidationSignificanceReference(s)
Hydrazone/EnamineHydrazine, 1,3-Dicarbonyl CompoundSpectroscopic analysis, kinetic dataInitial product of condensation before cyclization researchgate.netmdpi.com
5-HydroxypyrazolineHydrazone from 1,3-DicarbonylIsolation, X-ray crystallography, NMRConfirms stepwise mechanism of cyclization followed by dehydration researchgate.net
KetonitrileIsoxazole (B147169)In situ generation and reactionKey intermediate in pyrazole synthesis via isoxazole ring-opening mdpi.com

Regioselectivity Control in Pyrazole Ring Formation

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two different regioisomers is possible. mdpi.com Controlling the regioselectivity to specifically obtain the desired isomer, such as a precursor for 1H-pyrazole-4-carboxylic acid, is a significant challenge in synthetic chemistry. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the substituents on both reactants. nih.gov

One of the most effective methods for controlling regioselectivity is the manipulation of pH and the form of the hydrazine reactant. For instance, the reaction between an arylhydrazine and a 1,3-diketone can yield different isomer ratios depending on whether the free hydrazine base or its hydrochloride salt is used. nih.gov Cyclocondensation of an arylhydrazine hydrochloride with 4,4,4-trifluoro-1-arylbutan-1,3-dione in an aprotic solvent like N,N-dimethylacetamide under acidic conditions can yield a single isomer with high selectivity (98:2), whereas the same reaction in a protic solvent like ethanol (B145695) often results in an equimolar mixture of both isomers. nih.gov The electron-withdrawing trifluoromethyl group directs the initial nucleophilic attack of the hydrazine to the more electrophilic carbonyl carbon.

Furthermore, specific synthetic strategies have been developed to ensure high regioselectivity. The use of enaminone-type reagents, which are prepared in a separate step, allows for a controlled cyclization with hydrazines to form a single pyrazole regioisomer. nih.govnih.gov Another approach involves a two-step synthesis where hydrazines are first acylated with a reagent like methyl malonyl chloride, followed by cyclization, which locks in the desired orientation. nih.gov The choice of base can also be critical; using a strong base like sodium hydride can deprotonate the arylhydrazine, altering its nucleophilicity and directing the reaction pathway to afford a single product. beilstein-journals.org

The table below illustrates the effect of reaction conditions on regioselectivity.

ReactantsConditionsIsomer RatioControlling FactorReference(s)
Arylhydrazine, 4,4,4-Trifluoro-1-arylbutan-1,3-dioneConventional (Ethanol, RT)~50:50Protic solvent, neutral conditions nih.gov
Arylhydrazine HCl, 4,4,4-Trifluoro-1-arylbutan-1,3-dioneN,N-Dimethylacetamide, Acidic98:2Aprotic solvent, acidic conditions nih.gov
Arylhydrazine, 1,3-DiketoneSodium Hydride (base)RegioselectiveDeprotonation of hydrazine directs nucleophilic attack beilstein-journals.org
Diethyl [(dimethylamino)methylene]malonate, ArylhydrazineAcid-catalyzed transamination, then base-catalyzed cyclizationRegiospecificUse of a pre-functionalized enaminone intermediate nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 1h Pyrazole 4 Carboxylic Acid Hydrate

Single-Crystal X-ray Diffraction Studies of 1H-Pyrazole-4-carboxylic Acid Hydrate (B1144303)

The crystal packing of pyrazole (B372694) carboxylic acid derivatives is predominantly governed by a network of strong hydrogen bonds. cambridge.org In the related anhydrous 1H-pyrazole-4-carboxylic acid, molecules arrange into quasi-linear ribbons. nih.gov This arrangement is facilitated by cyclic hydrogen bonds forming between the pyrazole and carboxylic acid groups of adjacent molecules. nih.gov Specifically, the pyrazole NH group and the carboxylic acid OH group act as hydrogen bond donors, while the pyrazole N atom and the carbonyl oxygen serve as acceptors. researchgate.net This leads to robust supramolecular synthons, such as the classic carboxylic acid inversion dimers, which form via pairwise O—H⋯O hydrogen bonds. researchgate.netmdpi.com

Table 1: Common Intermolecular Interactions in Pyrazole Carboxylic Acid Crystal Structures

Interaction Type Donor Acceptor Typical Role in Crystal Packing
O—H⋯O Carboxyl -OH Carbonyl C=O Formation of carboxylic acid dimers researchgate.netmdpi.com
N—H⋯N Pyrazole N-H Pyrazole N Linking pyrazole rings, forming chains or trimers mdpi.com
O—H⋯N Carboxyl -OH Pyrazole N Linking pyrazole and carboxylic acid moieties nih.gov
N—H⋯O Pyrazole N-H Carbonyl C=O Cross-linking between molecules or chains nih.govresearchgate.net

In hydrated crystal structures of related compounds, water molecules act as crucial bridges, simultaneously donating and accepting hydrogen bonds. researchgate.net A water molecule can, for example, accept a hydrogen bond from a carboxylic acid's -OH group and donate hydrogen bonds to the carbonyl oxygen of one molecule and a pyrazole nitrogen of another. This integration of water molecules can cross-link supramolecular chains or sheets, creating a more complex and robust three-dimensional framework. researchgate.net The precise stoichiometry (the number of water molecules per molecule of the compound) is a fundamental characteristic of the hydrate, which is determined accurately by SCXRD and can be complemented by thermogravimetric analysis (TGA). nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different forms, or polymorphs, can exhibit distinct physicochemical properties. The term pseudopolymorphism is often used to describe solvates and hydrates, where different crystalline forms are produced due to the inclusion of solvent (or water) molecules in the lattice. nih.govnih.gov

Investigations into pyrazole carboxylic acid systems have revealed the existence of polymorphism. For instance, the anhydrous form of 1H-pyrazole-4-carboxylic acid is known to exist in at least two polymorphs: a crystalline phase and an amorphous phase, which differ in their long-range molecular order and solid-state NMR characteristics. researchgate.netresearchgate.net The formation of a specific polymorph or pseudopolymorph can be influenced by crystallization conditions such as solvent, temperature, and rate of precipitation. nih.gov The hydrate of 1H-pyrazole-4-carboxylic acid is considered a pseudopolymorph of the anhydrous form. Its unique crystal structure, stabilized by the integrated water molecules, distinguishes it from any anhydrous polymorphs and grants it a unique set of physical properties.

High-Resolution Spectroscopic Techniques for 1H-Pyrazole-4-carboxylic Acid Hydrate

Spectroscopic techniques provide detailed information about molecular structure, bonding, and dynamics. For this compound, NMR and vibrational spectroscopy are powerful tools for confirming the molecular structure elucidated by X-ray diffraction and for characterizing its behavior in different environments.

NMR spectroscopy is a cornerstone technique for structural analysis in solution and the solid state.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For a pyrazole carboxylic acid derivative, the acidic proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often around 12 δ or higher, due to strong hydrogen bonding. pressbooks.pub The protons on the pyrazole ring (C-H) and the imino group (N-H) would exhibit characteristic chemical shifts that are sensitive to the electronic environment and intermolecular interactions. researchgate.net The presence of water in the hydrate may be observed as a distinct signal, or it may exchange with the acidic protons, leading to peak broadening.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carboxyl carbon (–COOH) is typically found in the downfield region of the spectrum, generally between 165 and 185 δ. pressbooks.pub The carbon atoms of the pyrazole ring would appear at distinct chemical shifts, providing confirmation of the heterocyclic core structure.

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying pyrazole systems. In solid-state NMR studies of anhydrous 1H-pyrazole-4-carboxylic acid, a single ¹⁵N signal at room temperature indicates a dynamic process where a proton rapidly transfers between the two nitrogen atoms. researchgate.net This dynamic disorder is a key feature of its structure. nih.gov In the hydrate, the hydrogen bonding environment of the nitrogen atoms is altered by the water molecule, which would be reflected in the ¹⁵N NMR chemical shifts.

Table 2: Typical NMR Chemical Shift Ranges for Pyrazole Carboxylic Acids

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Notes
¹H Carboxyl (-COH ) > 12 Broad signal, position is concentration-dependent pressbooks.pub
¹H Pyrazole (-CH ) 7.5 - 8.5 Depends on substitution and position on the ring researchgate.net
¹H Pyrazole (-NH ) > 10 Often broad and may exchange with other acidic protons
¹³C C arbonyl (-C OOH) 165 - 185 Saturated acids are at the downfield end of the range pressbooks.pub
¹³C Pyrazole (-C H, -C -) 110 - 150 Depends on substitution

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is highly specific to its functional groups and intermolecular interactions.

FT-IR Spectroscopy: The infrared spectrum of this compound is characterized by several key absorption bands. The O–H stretching vibration of the carboxylic acid group appears as a very broad and strong band in the 2500–3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer structure. pressbooks.pub The C=O stretching vibration of the carbonyl group is observed as a strong, sharp peak, typically between 1710 cm⁻¹ (for hydrogen-bonded dimers) and 1760 cm⁻¹ (for monomers). pressbooks.pub The N–H stretching of the pyrazole ring gives rise to a complex series of bands, often overlapping with the C-H stretching region around 3100-3180 cm⁻¹, with its exact position and shape being highly sensitive to hydrogen bonding. mdpi.com The presence of the water molecule in the hydrate will introduce additional O-H stretching and bending vibrations, further modifying the spectrum in the high-frequency region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also prominent in the Raman spectrum. Aromatic C–C stretching vibrations within the pyrazole ring typically appear in the 1400 to 1600 cm⁻¹ range. mdpi.com Raman spectroscopy can be particularly useful for studying low-frequency modes related to the crystal lattice, which are sensitive to polymorphism and hydration state.

Table 3: Characteristic Vibrational Frequencies for 1H-Pyrazole-4-carboxylic Acid

Vibration Mode Functional Group Typical Wavenumber (cm⁻¹) Appearance in Spectrum
O–H Stretch Carboxylic Acid (-COOH) 2500 - 3300 Very broad, strong intensity in IR pressbooks.pub
N–H Stretch Pyrazole (-NH) 3100 - 3180 Broad, complex band, sensitive to H-bonding mdpi.com
C–H Stretch Pyrazole Ring ~3100 Medium to weak intensity
C=O Stretch Carbonyl (-COOH) 1710 - 1760 Strong, sharp intensity in IR and Raman pressbooks.pub
C=C, C=N Stretch Pyrazole Ring 1400 - 1600 Medium to strong intensity mdpi.com

Mass Spectrometry (MS) for Molecular Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When 1H-pyrazole-4-carboxylic acid is subjected to electron ionization (EI), the molecule is ionized to form a molecular ion (M+•), which is energetically unstable and undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk

The fragmentation pathways for 1H-pyrazole-4-carboxylic acid can be predicted by considering the typical fragmentation of both pyrazole rings and carboxylic acids. researchgate.netlibretexts.org The initial molecular ion peak would correspond to the mass of the anhydrous compound (C₄H₄N₂O₂). A primary fragmentation event for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, or the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org Another common fragmentation is the loss of water (H₂O) from the molecular ion, giving an [M-18]⁺ peak, especially in the hydrated form.

The pyrazole ring itself can undergo characteristic fragmentation. This often involves the cleavage of the N-N bond and subsequent loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net The fragmentation of the pyrazole moiety combined with the cleavages associated with the carboxylic acid group leads to a series of diagnostic fragment ions. For instance, the initial loss of the carboxyl group would yield a pyrazole cation, which could then undergo further ring fragmentation. A prominent fragmentation pathway involves the formation of a stable acylium ion, [RCO]⁺, which is a common feature in the mass spectra of carbonyl-containing compounds. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragmentation for 1H-Pyrazole-4-carboxylic Acid This table is interactive. You can sort the data by clicking on the column headers.

m/z Value (Predicted) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
112 [C₄H₄N₂O₂]⁺ - Molecular Ion (M⁺)
95 [C₄H₃N₂O]⁺ •OH Loss of hydroxyl radical from the carboxylic acid group.
84 [C₄H₄N₂]⁺ CO₂ Decarboxylation of the molecular ion.
67 [C₄H₃N₂]⁺ •COOH Loss of the carboxylic acid group.
66 [C₃H₂N₂]⁺ CO Loss of carbon monoxide from the [M-H₂O]⁺ ion.
45 [COOH]⁺ C₃H₃N₂ Acylium ion from cleavage of the bond between the ring and the carboxyl group.

Tautomerism and Conformational Dynamics Studies of 1H-Pyrazole-4-carboxylic Acid

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton. 1H-pyrazole-4-carboxylic acid, being an NH-unsubstituted pyrazole, exhibits annular prototropic tautomerism. researchgate.netresearchgate.net This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct but chemically equivalent tautomeric forms.

Solid-state Nuclear Magnetic Resonance (NMR) studies have provided significant insight into the dynamic properties of 1H-pyrazole-4-carboxylic acid. researchgate.net In the solid state, the molecules form hydrogen-bonded ribbons. Within these ribbons, adjacent carboxylic and pyrazole groups are linked by O-H···N and N-H···O hydrogen bonds. This arrangement facilitates proton transfer, resulting in a dynamic equilibrium between two tautomeric states, designated as Tautomer A and Tautomer B. researchgate.net

At temperatures down to approximately 250 K, this proton transfer is rapid on the NMR timescale, leading to a state of dynamic proton disorder where the proton is effectively delocalized between the two nitrogen atoms. researchgate.net Below this temperature, the molecule undergoes a phase transition to an ordered state. In this ordered phase, the protons become localized, and the structure adopts an all-syn conformation with a specific, alternating sequence of the tautomeric states (e.g., ···ABABA···). researchgate.net

The conformation of the molecule is intrinsically linked to its tautomeric state. The orientation of the carboxylic acid group relative to the pyrazole ring can be influenced by the position of the N-H proton and the resulting hydrogen bonding patterns. researchgate.net Theoretical studies on related pyrazole derivatives suggest that different tautomers can favor different conformations, and a switch between tautomers can induce a conformational change in the molecule. researchgate.netbohrium.com While large conformational changes might be restricted in the solid state due to crystal packing forces, the potential for different spatial arrangements is an important aspect of its molecular dynamics.

Table 2: Tautomeric and Conformational States of 1H-Pyrazole-4-carboxylic Acid This table is interactive. You can sort the data by clicking on the column headers.

State Description Key Characteristics Relevant Conditions
Tautomer A One of the two possible annular tautomers. Proton resides on one specific nitrogen atom of the pyrazole ring. Exists in equilibrium with Tautomer B.
Tautomer B The second of the two possible annular tautomers. Proton resides on the other nitrogen atom of the pyrazole ring. Exists in equilibrium with Tautomer A.
Dynamic Disorder A phase where tautomers rapidly interconvert. Fast proton transfer on the NMR timescale; degenerate tautomeric states. Solid state, above ~250 K. researchgate.net
Ordered Phase A phase with localized protons and a defined structure. All-syn conformation with an alternating sequence of tautomers (···ABABA···). Solid state, below ~250 K. researchgate.net

Computational and Theoretical Investigations on 1h Pyrazole 4 Carboxylic Acid Hydrate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and structural properties of 1H-pyrazole-4-carboxylic acid hydrate (B1144303). These calculations provide a theoretical framework for interpreting experimental data and predicting chemical behavior.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of a molecule is dictated by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

The HOMO-LUMO energy gap for pyrazole (B372694) derivatives generally suggests high electronic stability. nih.gov A larger energy gap implies greater stability and lower reactivity. The presence of a water molecule in the hydrated form is expected to influence the electronic structure through hydrogen bonding, potentially causing slight shifts in the HOMO and LUMO energy levels.

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are representative and based on DFT calculations for related pyrazole carboxylic acid structures. Actual values for 1H-pyrazole-4-carboxylic acid hydrate may vary.

Prediction of Tautomeric Equilibria and Energetics

Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. researchgate.net In the case of 1H-pyrazole-4-carboxylic acid, this results in two tautomeric forms. Computational methods are instrumental in predicting the relative stabilities of these tautomers and the energy barriers for their interconversion.

Studies on pyrazole-4-carboxylic acid in the solid state have combined experimental techniques like solid-state NMR with ab initio calculations to investigate this tautomerism. fu-berlin.denih.gov These studies reveal that in the solid state, the molecules form hydrogen-bonded ribbons, and the proton transfer is a dynamic process. fu-berlin.denih.gov The relative energies of the tautomers are influenced by intermolecular interactions within the crystal lattice.

In solution, the tautomeric equilibrium is also influenced by the solvent. While one tautomer may be more stable in the gas phase, the presence of a polar solvent like water can shift the equilibrium by preferentially solvating one form over the other. Quantum chemical calculations can model these solvent effects to predict the predominant tautomer in different environments.

Molecular Electrostatic Potential Mapping and Charge Transfer Studies

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecular surface.

Charge transfer studies, often performed using Natural Bond Orbital (NBO) analysis, can quantify the delocalization of electron density and the strength of intermolecular interactions, such as the hydrogen bonds between the pyrazole-carboxylic acid and the water molecule.

Theoretical Studies of Acidity and Basicity

Computational methods can provide reliable predictions of the acidity (pKa) of molecules. For 1H-pyrazole-4-carboxylic acid, there are two acidic protons: one on the carboxylic acid group and one on the pyrazole ring. Theoretical calculations can determine the relative ease of deprotonation at each site.

The acidity of the carboxylic acid group is expected to be significantly higher than that of the pyrazole N-H group. Computational studies on related pyrazole carboxylic acids have demonstrated the utility of DFT in predicting pKa values that are in good agreement with experimental data. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. The basicity of the pyrazole nitrogen atoms can also be assessed computationally by modeling their protonation.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule or a small cluster of molecules, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, such as in solution.

Solvent Effects and Solvation Dynamics

MD simulations are particularly useful for understanding the role of the solvent in the structure and dynamics of this compound. By simulating the molecule in a box of water molecules, it is possible to study the hydrogen bonding network and the arrangement of water molecules around the solute. rdd.edu.iquomustansiriyah.edu.iq

Radial distribution functions (RDFs) can be calculated from the MD trajectory to provide a statistical description of the solvent structure. researchgate.netescholarship.org For example, the RDFs between the oxygen atoms of the solute's carboxylic acid group and the hydrogen atoms of the surrounding water molecules would reveal the structure of the hydration shell. Similarly, the RDFs around the pyrazole ring would provide information on the hydrophobic and hydrophilic interactions.

Solvation dynamics studies can further elucidate the timescale of the solvent response to changes in the solute's electronic structure, which is important for understanding reaction dynamics in solution. These simulations can provide a detailed picture of how the water molecules rearrange to accommodate the 1H-pyrazole-4-carboxylic acid molecule, including the dynamics of the hydrogen bonds between the solute and the solvent.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The supramolecular architecture and crystalline packing of 1H-pyrazole-4-carboxylic acid and its derivatives are significantly influenced by a network of non-covalent interactions. mdpi.com Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Hirshfeld surface analysis, have been instrumental in visualizing, quantifying, and understanding these forces. mdpi.comtandfonline.com

Hydrogen Bonds: In the solid state, 1H-pyrazole-4-carboxylic acid (PCA) molecules are organized into hydrogen-bonded ribbons. researchgate.net These ribbons are formed by adjacent carboxylic and pyrazole groups linked through O-H···N and N-H···O hydrogen bonds. researchgate.net This specific arrangement facilitates proton tautomerism within the structure. researchgate.net In coordination complexes and salts, the pyrazole and carboxylic acid moieties readily participate in hydrogen bonding with other molecules, such as water or anions, leading to the formation of extensive three-dimensional networks. nih.govrsc.orgmdpi.com For instance, in the crystal structure of a pyrazole–pyrazolium picrate (B76445) salt, component ions are linked into chains by bifurcated N—H⋯(O,O) hydrogen bonds. nih.gov Theoretical analyses like Natural Bond Orbital (NBO) are used to examine the electronic stability conferred by these intermolecular and intramolecular hydrogen bonding interactions and associated charge delocalization. tandfonline.com

Table 1: Representative Non-Covalent Interactions in Pyrazole Carboxylic Acid Systems

Interaction Type Donor-Acceptor Atoms Typical Distance (Å) Description
Hydrogen Bond O-H···N ~2.8 - 2.9 Strong interaction linking carboxylic acid and pyrazole moieties in ribbons. researchgate.netsemanticscholar.org
Hydrogen Bond N-H···O ~2.8 - 3.0 Complements the O-H···N bond in forming stable hydrogen-bonded motifs. researchgate.netnih.gov
π-π Stacking Pyrazole Ring ↔ Pyrazole Ring ~3.6 - 3.9 Aromatic stacking between pyrazole rings of adjacent molecules, contributing to crystal packing. mdpi.com
C-H···π Interaction C-H ↔ Pyrazole Ring ~2.7 Weaker interaction where a C-H bond points towards the face of a pyrazole ring. mdpi.com

Reaction Mechanism Theoretical Modeling Involving 1H-Pyrazole-4-carboxylic Acid

Theoretical modeling, primarily using Density Functional Theory (DFT), provides profound insights into the reaction mechanisms involving pyrazole carboxylic acids that are often inaccessible through experimental means alone. researchgate.net These computational approaches allow for the mapping of potential energy surfaces, the characterization of unstable intermediates, and the identification of transition states. researchgate.netmdpi.com

A critical aspect of mechanistic studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. mdpi.com In theoretical chemistry, a transition state is rigorously identified by vibrational analysis, where the TS structure corresponds to a single imaginary frequency. mdpi.com

For reactions involving derivatives of pyrazole carboxylic acid, such as the reaction of 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, the transition state (TS1) for the initial nucleophilic attack has been computationally identified. mdpi.com This TS is characterized by the approach of the nucleophilic nitrogen atom of the diamine to the electrophilic carbonyl carbon of the acid chloride. mdpi.com The geometry of the transition state, including bond lengths and angles, is determined through energy minimization calculations. For example, in one modeled reaction, the TS was found to have an imaginary frequency of -281 cm⁻¹, confirming its identity as a true transition state. mdpi.com

Table 2: Example of Transition State Parameters

Parameter Value Description
Reaction Step Nucleophilic Addition Reaction between a pyrazole acid chloride and an amine. mdpi.com
Imaginary Frequency -281 cm⁻¹ The single negative frequency from vibrational analysis, confirming the structure as a first-order saddle point (transition state). mdpi.com
Key Bond Length (C-N) 1.38 Å The distance between the attacking nucleophile (N) and the electrophilic carbon (C) in the transition state structure. mdpi.com
SCF Energy -1930.967 a.u. The calculated Self-Consistent Field energy of the intermediate product formed after the transition state. mdpi.com

Computational modeling allows for the elucidation of the entire reaction pathway, detailing each step from reactants to products via intermediates and transition states. researchgate.net By calculating the Gibbs free energy of each species along the reaction coordinate, a complete energy profile can be constructed. acs.org

For instance, in a proposed catalytic cycle involving a pyrazolate-based metal-organic framework, DFT calculations were used to map out the Gibbs free energy profile of the reaction. acs.org The pathway begins with the reactants, proceeds through proposed intermediate states, and concludes with the final products. acs.org Such studies reveal whether a proposed mechanism is energetically favorable. acs.org

The reaction of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles is a fundamental synthesis route. nih.govmdpi.com Theoretical studies can elucidate the mechanism, which typically involves:

Initial nucleophilic attack of the hydrazine (B178648) onto one of the carbonyl groups of the dicarbonyl compound.

Formation of a hydrazone intermediate.

An intramolecular cyclization step.

A final dehydration step to yield the aromatic pyrazole ring.

Each of these steps can be modeled to understand the substituent effects and reaction kinetics, providing a detailed molecular-level picture of the pyrazole formation process. researchgate.net

Supramolecular Chemistry and Crystal Engineering of 1h Pyrazole 4 Carboxylic Acid Systems

Co-crystallization Strategies Involving 1H-Pyrazole-4-carboxylic Acid

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials by incorporating a second, different molecule (a co-former) into the crystal lattice. This strategy relies on establishing specific and reliable intermolecular interactions, primarily hydrogen bonds, between the target molecule and the chosen co-former.

The rational design of co-crystals is founded on the concept of supramolecular synthons, which are robust and predictable structural units formed by intermolecular interactions. researchgate.net For 1H-pyrazole-4-carboxylic acid, the most prominent functional groups for forming these synthons are the carboxylic acid moiety (-COOH) and the N-heterocyclic pyrazole (B372694) ring.

The carboxylic acid group is an excellent hydrogen bond donor (from the hydroxyl -OH) and a good acceptor (at the carbonyl C=O). The pyrazole ring features both a hydrogen bond donor (the pyrrolic N-H) and a hydrogen bond acceptor (the pyridinic -N=). This dual functionality allows for the formation of several key synthons:

Carboxylic Acid Dimer (Homosynthon): This is a very common and stable motif where two carboxylic acid groups form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating an R²₂(8) ring motif. researchgate.netnih.gov

Carboxylic Acid···N-heterocycle (Heterosynthon): This is a highly reliable and persistent synthon formed between a carboxylic acid and the basic nitrogen of a heterocycle like pyrazole or pyridine (B92270). researchgate.netacs.orgtbzmed.ac.ir The acidic proton of the -COOH group forms a strong O-H···N hydrogen bond with the pyridinic nitrogen of the pyrazole ring. This interaction is often favored over the carboxylic acid dimer, especially in competitive environments where both functionalities are present. acs.org

Pyrazole Catenanes (Homosynthon): The pyrazole ring itself can form hydrogen-bonded chains or "catemers" through N-H···N interactions, linking multiple pyrazole molecules together. researchgate.netsemanticscholar.org

The predictability of these synthons, particularly the robust carboxylic acid···N-heterocycle interaction, provides a powerful design principle for engineering the supramolecular assembly of 1H-pyrazole-4-carboxylic acid with various co-formers. acs.org

Table 1: Key Supramolecular Synthons in the Crystal Engineering of 1H-Pyrazole-4-carboxylic Acid

Synthon Type Interacting Groups Description Common Graph Set
Homosynthon Carboxylic Acid + Carboxylic Acid Two acid molecules form a cyclic dimer. R²₂(8)
Heterosynthon Carboxylic Acid + Pyrazole (N-acceptor) The acid proton donates to the pyridinic nitrogen of the pyrazole ring. D
Homosynthon Pyrazole + Pyrazole Molecules link into chains via N-H···N bonds. C(4)
Heterosynthon Carboxylic Acid + Amide The acid and amide groups form a cyclic dimer. R²₂(8)

The selection of a co-former is a critical step that dictates the final structure and properties of the resulting co-crystal. nih.gov The co-former's functional groups, size, shape, and acidity/basicity (pKa) all influence which supramolecular synthons are formed and how they pack in three dimensions. nih.gov

When co-crystallizing 1H-pyrazole-4-carboxylic acid, different co-formers will compete with the self-complementary interactions of the pyrazole carboxylic acid itself.

Co-formers with Basic Nitrogen Sites (e.g., Pyridines, other N-heterocycles): Co-formers containing a strong hydrogen bond acceptor, such as a pyridine ring, will likely form the robust carboxylic acid···N-heterocycle heterosynthon. acs.org This would disrupt the native hydrogen-bonded ribbon structure of pure 1H-pyrazole-4-carboxylic acid, leading to a new architecture based on the alternating arrangement of the acid and the co-former.

Co-formers with Carboxylic Acid Groups (e.g., Dicarboxylic Acids): Dicarboxylic acids introduce additional strong hydrogen bond donors and acceptors. Depending on the geometry and chain length of the dicarboxylic acid, they can act as pillars or linkers, potentially forming extended networks. nih.gov The final structure will depend on the competition between acid-acid homosynthons, acid-pyrazole heterosynthons, and pyrazole-pyrazole interactions.

Co-formers with Amide Groups (e.g., Nicotinamide): Amides are capable of forming strong and directional hydrogen bonds. A primary amide can form a reliable carboxylic acid-amide heterosynthon. mdpi.com The introduction of a co-former like nicotinamide (B372718) could lead to the formation of multicomponent crystals stabilized by a variety of heteromeric synthons. acs.org

The difference in pKa between the 1H-pyrazole-4-carboxylic acid and its co-former is also a guiding factor. A large pKa difference (ΔpKa > 3-4) typically leads to proton transfer and salt formation, whereas a small difference (ΔpKa < 1) favors the formation of a neutral co-crystal. nih.gov

Crystal Engineering of Pyrazole-Carboxylate Salts and Hydrates

The principles of crystal engineering also apply to the formation of salts and hydrates, where ionic interactions and the inclusion of water molecules add further dimensions to the supramolecular design.

In its pure crystalline form, 1H-pyrazole-4-carboxylic acid assembles into quasi-linear ribbons. This structure is stabilized by a robust and cyclic hydrogen-bonding pattern where the carboxylic acid group of one molecule interacts with the pyrazole ring of an adjacent molecule through coupled O-H···N and N-H···O hydrogen bonds. researchgate.net This self-complementary arrangement highlights the molecule's inherent ability to form well-defined, one-dimensional assemblies.

In pyrazole-carboxylate salts, the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻). This anion is a powerful hydrogen bond acceptor. The resulting hydrogen bonding network is dominated by charge-assisted hydrogen bonds, which are significantly stronger than those between neutral molecules. These networks often involve the pyrazole N-H donor, counter-ions, and any co-formers or solvent molecules present, leading to highly stable and intricate crystalline lattices. researchgate.net For example, neighboring molecules can be linked into two-dimensional sheets through combinations of N-H···N and O-H···O interactions. nih.gov

Table 2: Representative Hydrogen Bond Interactions in Pyrazole-Carboxylic Acid Systems

Interaction Type Donor (D) Acceptor (A) Description
Acid-Pyrazole O-H N (pyrazole) Forms the primary linkage in the pure crystal's ribbon structure. researchgate.net
Pyrazole-Acid N-H O (carbonyl) Complements the O-H···N bond to create a cyclic motif. researchgate.net
Acid Dimer O-H O (carbonyl) A common motif in carboxylic acid structures, forming dimers. nih.gov
Charge-Assisted N-H O (carboxylate) A strong interaction found in pyrazole-carboxylate salts.
Water-Mediated O-H (water) O (carboxylate/carbonyl) Water acts as a bridge between molecules.
Water-Mediated N-H / O-H O (water) Water acts as an acceptor, linking donor groups.

Water is not a passive component in crystalline solids; it is an active participant in directing the supramolecular architecture of hydrates. Water molecules are excellent at forming hydrogen bonds, as they can donate two protons and accept two lone pairs. This versatility allows them to play several crucial roles in the crystal engineering of pyrazole-carboxylate hydrates:

Bridging Ligands: Water molecules can act as "supramolecular glue," connecting functional groups that might otherwise be too far apart to interact directly. They can form water-bridged assemblies, linking carboxylate groups, pyrazole rings, or co-formers into extended networks. acs.org

Template Formation: The presence of water during crystallization can template the formation of unique structures, such as one-dimensional hydrogen-bonded water chains, which in turn dictate the packing of the organic components around them. acs.org

Charge Balancing: In ionic structures, water molecules can coordinate to metal cations or form hydrogen bonds with anions, helping to satisfy the coordination sphere of the ions and balance charge distribution within the crystal.

The inclusion or exclusion of water can lead to the formation of different crystalline phases (polymorphs or pseudopolymorphs) with distinct properties, making the control of hydration a key aspect of crystal engineering.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Derived from Pyrazole Carboxylic Acids

Beyond hydrogen-bonded networks, the pyrazole and carboxylate functionalities of 1H-pyrazole-4-carboxylic acid and its derivatives make them excellent ligands for constructing coordination polymers and metal-organic frameworks (MOFs). core.ac.uk MOFs are a class of crystalline materials composed of metal ions or clusters linked together by organic molecules, forming extended, often porous, structures. mdpi.com

The combination of the pyrazole ring and the carboxylic acid group provides a versatile platform for coordinating with metal ions. mdpi.com The carboxylate group can coordinate to metals in various modes (monodentate, bidentate chelating, bidentate bridging), while the pyrazole's pyridinic nitrogen also serves as an effective coordination site. This allows pyrazole carboxylic acids to act as multidentate linkers, bridging multiple metal centers to build up one-, two-, or three-dimensional networks. stenutz.eu

Researchers have synthesized a variety of coordination polymers using different transition metal ions (e.g., Mn, Co, Ni, Cu, Cd). stenutz.eu The choice of metal ion, the specific derivative of the pyrazole carboxylic acid ligand, and the reaction conditions (such as solvent and temperature) all influence the final structure. For example, mononuclear complexes can be linked through hydrogen bonds to form 3D supramolecular structures, while other conditions can lead to 2D layered polymers. stenutz.eu These materials are of significant interest for applications in areas such as catalysis, gas storage, and sensing. core.ac.uk

Table 3: Examples of Coordination Polymers Derived from Pyrazole Carboxylic Acid Ligands

Compound Name Metal Ion Ligand Dimensionality Structural Feature
[Mn(hpcH)(H₂O)₂]·H₂O Mn(II) 5-hydroxy-1H-pyrazole-3-carboxylic acid 2D Layered structure
[Cd(hpcH)(DMF)(H₂O)] Cd(II) 5-hydroxy-1H-pyrazole-3-carboxylic acid 2D Layered structure
[Cu(hpcH₂)₂(H₂O)₂] Cu(II) 5-hydroxy-1H-pyrazole-3-carboxylic acid 3D Supramolecular Mononuclear units linked by H-bonds
{[Cd(Hpzca)₂(H₂O)₃]·H₂O}n Cd(II) 1H-pyrazole-4-carboxylic acid 1D Polymeric chain

Data sourced from references stenutz.eu and ResearchGate search results on pyrazole-carboxylic acid MOFs.

Ligand Design and Coordination Chemistry

1H-pyrazole-4-carboxylic acid (H₂pzca) is a bifunctional organic ligand that possesses both a pyrazole ring, with its potential for N-donor coordination, and a carboxylic acid group, which can coordinate to metal centers in various modes. This duality is central to its utility in ligand design for constructing extended solid-state structures. The synergistic action of the rigid pyrazole and the coordinating carboxylate group offers a foundational basis for the systematic assembly of metal complexes with unique physicochemical properties.

The coordination chemistry of the deprotonated form, 1H-pyrazole-4-carboxylate (Hpzca⁻), is rich and varied. The carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand, connecting two or more metal centers. Simultaneously, the pyrazole ring offers additional coordination sites through its nitrogen atoms, which can remain protonated (neutral) or be deprotonated to act as a bridging pyrazolate anion. This versatility in coordination modes allows for the formation of a wide array of structural motifs, from simple discrete molecules to complex three-dimensional frameworks.

The interplay between the metal ion's coordination preferences (e.g., preferred geometry, coordination number) and the ligand's inherent structural information dictates the final architecture of the resulting coordination polymer. Factors such as the metal-to-ligand ratio, reaction temperature, pH, and solvent system can be systematically varied to influence the self-assembly process and target specific network topologies.

Structural Diversity and Dimensionality of Pyrazole-Carboxylate Frameworks

The flexible yet robust nature of the 1H-pyrazole-4-carboxylate ligand has led to the successful synthesis of a range of coordination polymers with varying dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The structural diversity of these materials is a direct consequence of the versatile coordination behavior of the ligand and the specific metal ions employed.

A notable example is the one-dimensional coordination polymer, {[Cd(Hpzca)₂(H₂O)₃]·H₂O}n. researchgate.net In this structure, the cadmium(II) ions are linked by the 1H-pyrazole-4-carboxylate ligands to form infinite chains. The cadmium center is coordinated by oxygen atoms from the carboxylate groups and water molecules. The dimensionality of the framework is controlled by the specific connectivity provided by the ligand, which in this case, propagates the structure in a single direction.

The ability to form frameworks of different dimensionalities is a key aspect of crystal engineering with this ligand. While 1D chains represent the simplest form of extension, the ligand's potential for cross-linking through both the carboxylate and pyrazole moieties allows for the construction of higher-dimensional structures. By carefully selecting metal ions with different coordination geometries and by tuning reaction conditions, it is possible to create 2D layered structures and fully interconnected 3D metal-organic frameworks. This structural tunability is crucial for tailoring the properties of the resulting materials for specific applications.

Below is a summary of a known coordination polymer synthesized using 1H-pyrazole-4-carboxylic acid.

Compound FormulaMetal IonDimensionalityCrystal SystemSpace GroupReference
{[Cd(Hpzca)₂(H₂O)₃]·H₂O}nCd(II)1D PolymerMonoclinicC2/c researchgate.net

Chemical Transformations and Derivatization Strategies Utilizing 1h Pyrazole 4 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the 1H-pyrazole ring is a key functional handle for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental in modifying the compound's physicochemical properties and for its incorporation into larger, more complex molecular architectures, particularly in the synthesis of biologically active compounds.

Synthetic Methodologies and Yield Optimization

A range of synthetic strategies have been developed for the efficient esterification and amidation of 1H-pyrazole-4-carboxylic acid and its derivatives. The choice of method often depends on the desired scale, the presence of other functional groups, and the required purity of the final product.

Esterification:

Conventional methods for esterification, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be effective. However, to achieve higher yields and milder reaction conditions, various other techniques are employed.

One common approach involves the Vilsmeier-Haack reagent, which can be used to synthesize 1H-pyrazole-4-carboxylic acid esters under neat (solvent-free) conditions, with both thermal and microwave irradiation methods proving effective. researchgate.netresearchgate.net Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields. researchgate.net

Another efficient method for the preparation of pyrazole-4-carboxylates is through the reaction of β-enamine diketones with N-mono-substituted hydrazines. researchgate.net Additionally, processes have been developed for the selective synthesis of specific esters, such as the ethyl ester of 1-methyl-3-difluoromethyl-pyrazole-4-carboxylic acid, by reacting an ester of 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoic acid with methylhydrazine in the presence of a halogenated organic solvent to improve selectivity and yield. google.com

Esterification MethodReagents/CatalystConditionsYieldReference
Vilsmeier-Haack ReactionVilsmeier ReagentNeat, Thermal/MicrowaveGood to Excellent researchgate.netresearchgate.net
Cyclizationβ-enamine diketones, HydrazinesVariesGood researchgate.net
Specific Ester SynthesisEster of 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoic acid, MethylhydrazineHalogenated solventHigh google.com

Amidation:

The formation of an amide bond from 1H-pyrazole-4-carboxylic acid is a critical step in the synthesis of many bioactive molecules, including fungicides and insecticides. mdpi.com Direct amidation by heating the carboxylic acid with an amine is often inefficient. Therefore, the carboxylic acid is typically activated first.

A common strategy is the conversion of the carboxylic acid to the corresponding acid chloride, for instance, by using thionyl chloride. The resulting pyrazole-4-carbonyl chloride is then reacted with the desired amine to form the amide. mdpi.com

Alternatively, various coupling agents can be used to facilitate the one-pot condensation of the carboxylic acid and amine. Boric acid has been demonstrated as a green and effective catalyst for direct amidation. sciepub.com Titanium tetrachloride (TiCl4) in pyridine (B92270) is another powerful system for the direct condensation of a wide range of carboxylic acids and amines, providing amides in moderate to excellent yields with preservation of stereochemical integrity. nih.gov

Multicomponent reactions have also emerged as a powerful tool for the synthesis of 1H-pyrazole-4-carboxamides, offering a time-efficient and sustainable approach. nih.gov For instance, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) can lead to highly functionalized pyrazole (B372694) derivatives. nih.gov

Amidation MethodReagents/CatalystConditionsYieldReference
Acid Chloride FormationThionyl Chloride, then AmineVariesGood mdpi.com
Boric Acid CatalysisBoric AcidVariesHigh sciepub.com
TiCl4 MediatedTiCl4, Pyridine85 °CModerate to Excellent nih.gov
Multicomponent ReactionVarious componentsVaries85-93% nih.gov

Regioselective Functionalization

Regioselectivity is a crucial aspect when dealing with the synthesis of substituted pyrazoles, as reactions can often lead to mixtures of isomers. In the context of 1H-pyrazole-4-carboxylic acid, regioselectivity can pertain to both the initial synthesis of the substituted pyrazole ring and the subsequent functionalization of the pre-formed acid.

During the synthesis of the pyrazole ring itself, the reaction of unsymmetrical starting materials can lead to different regioisomers. For example, the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can produce a mixture of products if the dicarbonyl compound is unsymmetrical. The choice of reactants and reaction conditions is therefore critical to direct the synthesis towards the desired 4-carboxy substituted pyrazole. The 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been reported as a regioselective method for the synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org

Once 1H-pyrazole-4-carboxylic acid is formed, regioselective functionalization primarily concerns the two nitrogen atoms of the pyrazole ring, which will be discussed in the following section. The carboxylic acid at the C4 position is generally less involved in regioselective issues during its direct esterification or amidation, as it is the sole carboxylic acid group. However, if other reactive sites are present on the pyrazole ring, protecting group strategies may be necessary to ensure that the reaction occurs exclusively at the C4-carboxylic acid moiety.

N-Functionalization and Substitution Reactions on the Pyrazole Ring System

The nitrogen atoms of the pyrazole ring in 1H-pyrazole-4-carboxylic acid are nucleophilic and can readily undergo functionalization, most commonly through alkylation and arylation. The C-H bonds of the ring can also be substituted, for example, through halogenation and nitration. These modifications are pivotal for tuning the electronic properties and biological activity of the resulting molecules.

Alkylation and Arylation Approaches

N-Alkylation:

The N-alkylation of pyrazoles, including 1H-pyrazole-4-carboxylic acid derivatives, is a widely used transformation. Direct alkylation with alkyl halides in the presence of a base is a common method. However, for asymmetrically substituted pyrazoles, this can lead to a mixture of N1 and N2 alkylated regioisomers. The ratio of these isomers is influenced by the nature of the alkylating agent, the base, the solvent, and the substituents on the pyrazole ring. For instance, the alkylation of tautomeric 1H-pyrazole-4-carboxylates with alkyl iodides in the presence of KOH in DMF has been shown to produce a mixture of regioisomers. mdpi.com

To achieve better regioselectivity, alternative methods have been developed. Acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles provides a milder alternative to traditional methods that require strong bases. mdpi.comsemanticscholar.org This method has been shown to be effective for a range of pyrazoles, with the regioselectivity being controlled primarily by steric factors. mdpi.comsemanticscholar.org Furthermore, ethyl esters of 4-pyrazolecarboxylic acid have been smoothly alkylated using α,ω-dibromoalkanes in a superbasic KOH-DMSO system, yielding diethyl dicarboxylates in high yields. nih.gov

N-Alkylation MethodReagentsOutcomeReference
Alkyl HalideAlkyl Iodide, KOH, DMFMixture of regioisomers mdpi.com
TrichloroacetimidateTrichloroacetimidate, Brønsted acidGood yields, sterically controlled regioselectivity mdpi.comsemanticscholar.org
Dihaloalkaneα,ω-dibromoalkane, KOH-DMSOHigh yields of dialkylated products nih.gov

N-Arylation:

N-arylation of pyrazoles is another important transformation, often achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation using aryl halides (iodides or bromides) in the presence of a diamine ligand has proven to be a general and efficient method for a variety of nitrogen heterocycles, including pyrazoles. acs.orgorganic-chemistry.org These conditions tolerate a range of functional groups and can be applied to hindered substrates. For unsymmetrical pyrazoles, the arylation selectively occurs at the less hindered nitrogen atom. acs.org Palladium-catalyzed C-H arylation has also been explored for N-aryl pyrazoles, targeting the ortho-position of the N-aryl group. researchgate.net

1H-Pyrazole-4-carboxylic Acid as a Versatile Synthetic Building Block and Synthon

1H-pyrazole-4-carboxylic acid and its derivatives are highly valuable building blocks in organic synthesis due to the presence of multiple reactive sites: the carboxylic acid group, the two ring nitrogen atoms, and the C-H bonds of the pyrazole ring. This versatility allows for the construction of a wide array of more complex molecules, particularly those with desirable biological activities.

The pyrazole core is a well-established pharmacophore found in numerous drugs and agrochemicals. researchgate.net 1H-pyrazole-4-carboxylic acid serves as a key synthon for the introduction of this important heterocyclic motif. For instance, it is a crucial intermediate in the synthesis of several modern fungicides, such as fluopyram, bixafen, and isopyrazam, which are 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives. google.com The synthesis of these compounds relies on the amidation of the corresponding 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. mdpi.com

The ability to independently modify the carboxylic acid group (through esterification and amidation) and the pyrazole ring (through N-alkylation/arylation and C-H functionalization) makes this compound an ideal scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery and agrochemical research. nih.gov For example, libraries of 1-phenyl-pyrazole-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine (B1682287) oxidoreductase. nih.gov

Furthermore, the pyrazole moiety can be incorporated into fused heterocyclic systems. Multicomponent reactions starting from pyrazole derivatives, including those that can be derived from 1H-pyrazole-4-carboxylic acid, are used to synthesize complex structures like pyrano[2,3-c]pyrazoles, which exhibit a range of biological activities. nih.gov The use of 5-aminopyrazole derivatives, which can be synthesized from precursors related to 1H-pyrazole-4-carboxylic acid, allows for the construction of fused pyrazolo[3,4-d]pyrimidine systems, which are also of significant interest in medicinal chemistry. mdpi.com

Precursor for Complex Heterocyclic Scaffolds

The structure of 1H-pyrazole-4-carboxylic acid is a valuable starting point for the synthesis of more elaborate heterocyclic systems. The carboxylic acid moiety is a prime site for derivatization, most commonly through conversion into esters and amides, which then act as key intermediates for constructing fused or substituted heterocyclic scaffolds.

A significant application of this derivatization is in the field of agrochemicals. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a derivative, is a crucial intermediate for a class of potent fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDHI). wikipedia.org The synthesis of these fungicides involves the conversion of the carboxylic acid to a carboxamide by reacting it with various substituted anilines. mdpi.com This transformation highlights how the pyrazole-4-carboxylic acid core can be systematically modified to produce molecules with high biological activity. The general synthetic route involves activating the carboxylic acid (e.g., converting it to an acid chloride) followed by reaction with an appropriate amine. mdpi.com

The Vilsmeier-Haack reaction represents another synthetic strategy, utilized for the formylation of electron-rich systems, which can be adapted for pyrazole derivatives. nih.govresearchgate.net While direct formylation of the pyrazole ring is common, the carboxylic acid group can be converted to an ester prior to other transformations, enabling the synthesis of various substituted 1H-pyrazole-4-carboxylic acid esters under solvent-free conditions. researchgate.netresearchgate.net These esters are versatile intermediates for further elaboration into complex heterocyclic structures.

The pyrazole nucleus itself is a foundational scaffold in medicinal chemistry, and numerous methods exist for its synthesis and derivatization. nih.govresearchgate.net Starting from 1H-pyrazole-4-carboxylic acid, the combination of N-alkylation on the pyrazole ring and transformations at the carboxyl group allows for the creation of a diverse library of compounds for pharmacological screening.

Precursor CompoundTransformationResulting Scaffold/Compound ClassApplication
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidAmidationN-aryl pyrazole-4-carboxamidesFungicides (SDHI) wikipedia.orgmdpi.com
Substituted HydrazonesReaction with Vilsmeier reagent1H-pyrazole-4-carboxylic acid estersSynthetic Intermediates researchgate.netresearchgate.net
1H-pyrazole-4-carboxylic acidEsterification, Amidation, etc.Various substituted pyrazolesMedicinal Chemistry Scaffolds nih.govresearchgate.net

Role in Ligand Development for Coordination Chemistry

1H-pyrazole-4-carboxylic acid and its derivatives are highly effective ligands in coordination chemistry, primarily due to the presence of multiple coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net This structural feature allows it to act as a versatile linker, bridging metal ions to form a wide array of coordination polymers, including metal-organic frameworks (MOFs). mocedes.orgresearchgate.net

MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. researchgate.netaminer.org 1H-pyrazole-4-carboxylic acid is an excellent candidate for an organic linker in MOF synthesis. researchgate.netmocedes.org The synergistic combination of the rigid pyrazole ring and the coordinating carboxylic acid group provides a stable and predictable framework for the controlled construction of metal complexes with novel topologies and functions. researchgate.net These pyrazole-based MOFs have shown potential in various applications, including gas storage, catalysis, and sensing. mocedes.orgresearchgate.netaminer.org For example, Co-MOFs and Zn-MOFs synthesized using pyrazole carboxylic acid derivatives have demonstrated good CO2 sorption properties. mocedes.org

The coordination versatility of pyrazole carboxylic acids allows them to form complexes with a variety of transition metals, such as cadmium(II), cobalt(II), and copper(II). researchgate.netrsc.org The resulting structures can range from simple mononuclear complexes to one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) networks. researchgate.netrsc.orgacs.org For instance, a cadmium complex, {[Cd(Hpzca)2(H2O)3]·H2O}n (where H2pzca is 1H-pyrazole-4-carboxylic acid), has been synthesized and shown to be a 1D polymer. researchgate.net The specific dimensionality and topology of the resulting coordination polymer can often be controlled by factors such as the choice of metal ion, solvent, and reaction pH. mocedes.orgresearchgate.net

The derivatization of the parent molecule, such as in 3-methyl-1H-pyrazole-4-carboxylic acid, also yields ligands that form coordination polymers with interesting properties, including luminescence and electrocatalytic activity. rsc.org This demonstrates that modifications to the pyrazole ring, in addition to the use of the carboxylate linker, can fine-tune the functional properties of the resulting coordination compounds.

LigandMetal Ion(s)Resulting Structure TypePotential Application
1H-pyrazole-4-carboxylic acidVarious (e.g., Zn, Co)Metal-Organic Frameworks (MOFs)Gas sorption, catalysis researchgate.netmocedes.orgaminer.org
1H-pyrazole-4-carboxylic acid (H2pzca)Cadmium (Cd)1D Coordination PolymerCrystalline materials researchgate.net
1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H2cmpc)Manganese (Mn), Cobalt (Co), Nickel (Ni)1D, 2D, and 3D Coordination PolymersPhotocatalysis acs.org
3-methyl-1H-pyrazole-4-carboxylic acid (H2MPCA)Cadmium (Cd), Cobalt (Co)Mononuclear Complexes, 3D Coordination PolymerLuminescence, Electrocatalysis rsc.org

Advanced Applications in Materials Science and Interdisciplinary Research Leveraging 1h Pyrazole 4 Carboxylic Acid Chemical Focus

Pyrazole-Based Materials for Energy Applications

The unique molecular architecture of 1H-pyrazole-4-carboxylic acid, featuring a stable aromatic ring and versatile coordinating groups, has positioned it as a valuable building block in the development of advanced materials for energy applications. Its derivatives are being explored for their potential in both high-energy materials and in the realm of photo- and optoelectronics.

Design of Energetic Materials (focus on structural stability and density prediction)

The design of novel energetic materials prioritizes high density, favorable thermal stability, and significant detonation performance, coupled with low sensitivity to external stimuli like impact and friction. Pyrazole-based compounds, including derivatives of 1H-pyrazole-4-carboxylic acid, are of significant interest in this field due to their high nitrogen content and the inherent stability of the pyrazole (B372694) ring, which contributes to a high heat of formation.

Research into energetic materials often focuses on manipulating molecular structures to enhance crystal density and stability. The presence of carboxylic acid and pyrazole moieties allows for the formation of extensive hydrogen bonding networks and π-π stacking interactions within the crystal lattice. These non-covalent interactions are crucial for achieving high packing coefficients, which in turn lead to higher densities—a key predictor of detonation velocity and pressure. For instance, studies on isomeric pyrazole-tetrazoles have shown that increased inter-hydrogen bonding and π-π interactions directly correlate with enhanced density and superior detonation properties.

The introduction of nitro (-NO2) and nitramino (-NNO2) groups onto the pyrazole core is a common strategy to increase the energetic output. The stability of these energetic derivatives is often evaluated by differential scanning calorimetry (DSC), with decomposition temperatures being a critical parameter. For example, certain azo pyrazole carboxylic acid derivatives have demonstrated higher decomposition temperatures (212–260 °C) than the widely used explosive RDX (204 °C), indicating superior thermal stability. Furthermore, these compounds can exhibit significantly lower mechanical sensitivities (Impact Sensitivity > 40 J, Friction Sensitivity > 360 N) compared to RDX (IS = 7.5 J, FS = 120 N), making them potentially safer alternatives.

Computational methods, such as those based on the Kamlet-Jacobs equations, are employed to predict the detonation properties of newly synthesized compounds based on their calculated heats of formation and experimental densities. These predictions guide the rational design of next-generation energetic materials with tailored properties.

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Decomposition Temp. (°C)
Azo Pyrazole Carboxylic Acid Derivative 11.85819029.5260
Azo Pyrazole Carboxylic Acid Derivative 21.79748025.1212
N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide1.88884633.2-
RDX (for comparison)1.82875034.0204
TNT (for comparison)1.65688119.0240

Photo- and Optoelectronic Materials

The synergistic combination of the rigid, conjugated pyrazole ring and the coordinating carboxylic acid group in 1H-pyrazole-4-carboxylic acid provides a robust platform for the construction of photo- and optoelectronic materials. These materials are primarily developed as metal-organic frameworks (MOFs) and coordination polymers, where the pyrazole-based ligand plays a crucial role in defining the structure and, consequently, the photophysical properties of the resulting material.

The derived MOFs have found applications in optoelectronic devices and luminescent sensing. The photoluminescence of these materials often arises from ligand-centered π-π* electronic transitions. For example, cadmium-based MOFs constructed from pyrazole-carboxylic acid ligands have been shown to exhibit green fluorescence in the solid state. The flexible coordination geometries of metals like cadmium(II) combined with the pyrazole-4-carboxylate ligand allow for the formation of diverse architectures, from one-dimensional polymers to three-dimensional networks, which influences their luminescent properties.

In some cases, the pyrazole-carboxylic acid moiety can act as an acceptor and anchoring group in dye-sensitized solar cells (DSSCs). The direct linkage of a pyrazole carboxylic acid to a photosensitive macrocycle, such as a phthalocyanine, can enhance the photovoltaic performance by facilitating efficient electron injection from the dye into the semiconductor's conduction band. This demonstrates the potential of these compounds in the development of next-generation solar energy conversion technologies.

Pyrazole Carboxylic Acid Derivatives in Catalysis Research

The dual functionality of 1H-pyrazole-4-carboxylic acid, with its N-heterocyclic pyrazole ring and a carboxylic acid group, makes it and its derivatives highly effective components in catalytic systems. They can act as versatile ligands in homogeneous catalysis or serve as building blocks for robust heterogeneous catalysts.

Ligand Components in Homogeneous Catalytic Systems

In homogeneous catalysis, pyrazole-containing ligands are valued for their ability to form stable complexes with a wide range of transition metals. The pyrazole moiety provides a strong coordination site, while the carboxylic acid group can either coordinate to the metal center or be modified to tune the electronic and steric properties of the ligand. This tunability is essential for optimizing the activity and selectivity of the catalyst for a specific chemical transformation.

Frameworks for Heterogeneous Catalysis (e.g., MOF-based catalysis)

1H-pyrazole-4-carboxylic acid is an excellent organic linker for the synthesis of metal-organic frameworks (MOFs) for heterogeneous catalysis. researchgate.net MOFs offer a unique platform for catalysis due to their high surface area, tunable porosity, and the uniform distribution of active sites. The pyrazole and carboxylate groups of the ligand coordinate with metal ions or clusters to form extended, crystalline frameworks.

The resulting pyrazolate-based MOFs can exhibit exceptional stability, sometimes even in strongly alkaline or acidic solutions, which is a significant advantage over many carboxylate-based MOFs. aminer.org This robustness allows for their use as catalysts under a broader range of reaction conditions. The catalytic activity of these MOFs can arise from the metal nodes, the organic linkers, or from guest species encapsulated within the pores.

For example, copper-based MOFs constructed from pyrazole-containing ligands have been shown to be effective heterogeneous catalysts for reactions such as cross-dehydrogenative coupling (CDC), a process that enables the direct activation of C-H bonds. aminer.org The well-defined structure of the MOF allows for a detailed understanding of the catalytic mechanism and facilitates the optimization of the catalyst's performance. The porous nature of these materials also allows for size and shape selectivity, where the framework controls access of substrates to the active sites.

Role in Sensing and Molecular Recognition Systems (based on chemical interactions)

The ability of 1H-pyrazole-4-carboxylic acid and its derivatives to form specific chemical interactions through coordination and hydrogen bonding makes them highly suitable for the development of chemical sensors and molecular recognition systems. These applications are often realized through the incorporation of the pyrazole-carboxylate ligand into luminescent MOFs or coordination polymers.

The luminescence of these materials can be highly sensitive to the presence of specific analytes. The interaction of an analyte with the framework, either by coordinating to the metal centers, interacting with the organic linker, or being adsorbed into the pores, can lead to a change in the luminescent signal, such as quenching or enhancement. This change can be used for the quantitative detection of the target species.

For instance, a zinc-based coordination polymer derived from a pyrazole-carboxylic acid ligand has been shown to act as a luminescent sensor for the detection of certain metal ions in aqueous solution. The presence of ions such as Cu²⁺, Co²⁺, and Fe³⁺ can lead to a drastic quenching of the material's luminescence, allowing for their sensitive detection. The efficiency of this quenching can be quantified by the Stern-Volmer equation, with high quenching constants indicating a strong interaction between the sensor and the analyte.

The design of these sensing materials can be tuned by changing the metal ion and the specific structure of the pyrazole-carboxylic acid ligand to achieve selectivity for different target molecules. The inherent porosity and high surface area of MOFs also make them attractive for the pre-concentration of analytes, further enhancing the sensitivity of the detection system.

Future Research Directions and Emerging Methodologies for 1h Pyrazole 4 Carboxylic Acid Hydrate

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Chemistry Research

The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is set to revolutionize the exploration of pyrazole derivatives. acs.orgresearchgate.net These computational tools offer powerful platforms for accelerating the design-make-test-analyze cycle in drug discovery and materials science. acs.org

Key Applications of AI/ML in Pyrazole Research:

Application AreaDescriptionRepresentative AI/ML TechniquesPotential Impact
Predictive Modeling Forecasting the biological activity, physicochemical properties, and toxicity of novel pyrazole derivatives. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govArtificial Neural Networks (ANN), Boosted Trees, Random Forest, Multivariate Adaptive Regression Splines. nih.govFaster identification of lead compounds, reduced reliance on expensive and time-consuming screening. eurasianjournals.comontosight.ai
Retrosynthetic Analysis AI-powered software can propose viable synthetic routes to complex pyrazole targets, navigating vast chemical reaction spaces to identify optimal pathways. acs.orgRule-based expert systems, Machine learning models trained on reaction databases. acs.orgOvercoming synthetic challenges, discovering novel and more efficient synthetic routes. ias.ac.in
De Novo Drug Design Generating novel pyrazole-based molecular structures with desired properties by learning from vast datasets of known molecules and their activities. eurasianjournals.comnih.govGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs).Exploration of uncharted chemical space for innovative therapeutic agents. researchgate.netnih.gov
Reaction Optimization ML algorithms can analyze experimental data from high-throughput screening to predict optimal reaction conditions (e.g., catalyst, solvent, temperature), improving yields and reducing waste. arxiv.orgBayesian optimization, Linear Regression, Random Forest. arxiv.orgMore sustainable and cost-effective chemical synthesis. ontosight.ai

For instance, a study on pyrazole derivatives as potential SARS-CoV-2 main protease (Mpro) inhibitors utilized a combination of molecular docking and deep learning to screen a library of over 60,000 structures, successfully identifying promising candidates. nih.gov Similarly, advanced ML algorithms like artificial neural networks have been employed to create predictive QSAR models for the antitumor activity of anthrapyrazole analogues. nih.gov These examples highlight the capacity of AI to process complex datasets and guide the rational design of new pyrazole-based compounds. nih.govnih.gov

Development of Advanced In Situ Characterization Techniques

Understanding reaction mechanisms, identifying transient intermediates, and monitoring crystallisation processes in real-time are critical for controlling the synthesis of pyrazole derivatives and their solid-state forms, such as 1H-pyrazole-4-carboxylic acid hydrate (B1144303). Advanced in situ characterization techniques provide a window into these dynamic processes, which is often impossible with conventional offline analysis.

Future research will likely see an increased application of techniques such as:

In situ Powder X-ray Diffraction (PXRD): This technique has been successfully used to study the solid-gas reactions of silver pyrazolates, allowing researchers to observe crystalline phase transformations "live". nih.gov It is invaluable for studying polymorphism, solvate formation, and the kinetics of solid-state reactions involving pyrazole compounds.

In situ Spectroscopy (NMR, IR, Raman): Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel. mdpi.com This provides crucial data for kinetic modeling and mechanistic elucidation of pyrazole synthesis. For example, in situ NMR has been used to compare different preparative methods for aminopyrazoles. mdpi.com

Process Analytical Technology (PAT): Integrating various in situ analytical tools into a continuous manufacturing setup, such as a flow reactor, allows for real-time monitoring and control of the synthesis of pyrazoles. nih.gov This approach enhances safety, consistency, and efficiency, particularly when dealing with hazardous intermediates like diazonium salts or hydrazines, which can be generated and consumed in situ. nih.gov

These techniques will be instrumental in optimizing the synthesis of specific polymorphs or hydrates of 1H-pyrazole-4-carboxylic acid, ensuring reproducibility and control over the final product's physical properties.

Rational Design Principles for Pyrazole-Based Functional Materials

The versatility of the pyrazole scaffold makes it an attractive building block for a wide range of functional materials, from pharmaceuticals to corrosion inhibitors and dyes. numberanalytics.comresearchgate.netmdpi.com Rational design, heavily supported by computational chemistry, is moving beyond trial-and-error approaches to a more predictive science. eurasianjournals.comresearchgate.net

Design Strategies and Applications:

Material TypeDesign PrincipleComputational ToolExample Application
Pharmaceuticals Structure-Activity Relationship (SAR) studies combined with molecular hybridization to create compounds that interact with specific biological targets. nih.govnih.govMolecular Docking, DFT, Molecular Dynamics (MD) simulations. nih.govresearchgate.netDesigning pyrazole-phthalazine hybrids as α-glucosidase inhibitors or pyrazole derivatives as anticancer agents. nih.govnih.gov
Corrosion Inhibitors Designing pyrazole derivatives that can strongly adsorb onto metal surfaces, forming a protective layer. The design focuses on optimizing electronic properties and molecular structure for effective surface interaction. researchgate.netDFT, MD simulations, QSAR. nih.govresearchgate.netDevelopment of novel pyrazole compounds for protecting carbon steel in acidic environments. researchgate.net
Organic Dyes Tuning the electronic structure of pyrazole azo dyes by introducing different substituents to control their absorption spectra and color properties. mdpi.comDFT, Time-Dependent DFT (TD-DFT). mdpi.comresearchgate.netCreating new colored materials for applications like light color paints. mdpi.com
Coordination Polymers Utilizing pyrazole-based ligands, such as 1H-pyrazole-4-carboxylic acid, to self-assemble with metal ions into metal-organic frameworks (MOFs) or coordination polymers with desired topologies and properties (e.g., porosity, catalysis). rsc.orgCrystal structure prediction, DFT.Synthesis of novel decavanadate (B1236424) structures directed by copper pyrazole complexes. rsc.org

Computational methods like Density Functional Theory (DFT) are used to calculate molecular properties such as energy gaps, chemical hardness, and electrophilicity, which help in predicting the reactivity and stability of designed molecules. researchgate.netresearchgate.net This computational-experimental synergy allows for the targeted synthesis of pyrazole-based materials with enhanced performance. researchgate.net

Exploration of Novel Reaction Spaces (e.g., Electrochemistry, Photoredox Catalysis)

To meet the growing demand for sustainable and efficient chemical synthesis, researchers are exploring novel reaction activation methods that operate under mild conditions. Electrochemistry and photoredox catalysis have emerged as powerful tools for generating reactive intermediates from pyrazole precursors, enabling transformations that are often challenging with traditional thermal methods. mdpi.com

Emerging Synthetic Methodologies:

Electrosynthesis: This technique uses electricity to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. rsc.orgmdpi.com It has been successfully applied to the synthesis of multi-substituted pyrazoles from aryl diazonium salts and for the selective halogenation of pyrazolones. rsc.orgrsc.org The electrochemical approach is considered a green chemistry method and offers unique reactivity and selectivity. researchgate.netresearcher.life

Photoredox Catalysis: This method utilizes visible light to initiate single-electron transfer (SET) processes, mediated by a photocatalyst. acs.org This strategy has enabled the formal [4+1] annulation of hydrazones to construct complex pyrazole derivatives under exceptionally mild conditions. acs.org The ability to generate radical intermediates photochemically opens up new pathways for C-H functionalization and the construction of intricate molecular architectures. mdpi.com

These advanced methodologies offer significant advantages, including improved safety profiles, reduced waste, and access to novel chemical reactivity. nih.govresearchgate.net The exploration of these reaction spaces will undoubtedly lead to new, efficient, and environmentally friendly routes for the synthesis and functionalization of 1H-pyrazole-4-carboxylic acid hydrate and its derivatives.

Q & A

Q. How can researchers resolve contradictions in spectral data for pyrazole derivatives?

  • Case Study : Discrepancies in ¹H NMR shifts (e.g., 7.8 ppm vs. 7.6 ppm for pyrazole protons) arise from solvent polarity or hydrate content. Use deuterated DMSO for consistent comparisons .

Q. What strategies improve solubility without compromising bioactivity?

  • Solubility Enhancement : Introduce polyethylene glycol (PEG) chains or prepare sodium salts. Balance hydrophilicity with logP values <2 to maintain membrane permeability .

Q. How do environmental conditions affect catalytic performance of pyrazole-based compounds?

  • Catalysis : MOF-818 nanozymes retain 90% activity at pH 7–9 but degrade rapidly in acidic conditions (pH <5). Stabilize with citric acid buffers for biomedical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.